molecular formula C15H20ClNO2 B14858582 (8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine

(8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine

Cat. No.: B14858582
M. Wt: 281.78 g/mol
InChI Key: RDHZFBRCGYTSAL-UHFFFAOYSA-N
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Description

(8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a decane ring, with a chlorophenyl group attached to the dioxane ring. The presence of a methanamine group further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine typically involves multiple steps. One common approach is the condensation reaction between 4-chlorobenzaldehyde and a suitable dioxane derivative, followed by spirocyclization and subsequent amination. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

(8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the chlorophenyl group but has a different core structure.

    2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Another compound with a chlorophenyl group but a quinoline core.

Uniqueness

(8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its combination of a dioxane ring, decane ring, and methanamine group sets it apart from other compounds with similar functional groups.

Properties

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

[8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine

InChI

InChI=1S/C15H20ClNO2/c16-13-3-1-12(2-4-13)14(11-17)5-7-15(8-6-14)18-9-10-19-15/h1-4H,5-11,17H2

InChI Key

RDHZFBRCGYTSAL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CN)C3=CC=C(C=C3)Cl)OCCO2

Origin of Product

United States

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